Solubility profile of 2-(hydroxyimino)-N-(2-methoxyphenyl)acetamide in DMSO
Solubility profile of 2-(hydroxyimino)-N-(2-methoxyphenyl)acetamide in DMSO
An In-Depth Technical Guide to the Solubility Profile of 2-(hydroxyimino)-N-(2-methoxyphenyl)acetamide in DMSO
This technical guide provides a comprehensive overview of the solubility profile of 2-(hydroxyimino)-N-(2-methoxyphenyl)acetamide in dimethyl sulfoxide (DMSO). It is intended for researchers, scientists, and drug development professionals. This document will delve into the theoretical underpinnings of solubility in DMSO, present detailed methodologies for its experimental determination, and discuss the practical implications of this physicochemical property in a research and development setting.
Introduction: The Compound and the Solvent
1.1. 2-(hydroxyimino)-N-(2-methoxyphenyl)acetamide: A Profile
2-(hydroxyimino)-N-(2-methoxyphenyl)acetamide, with the chemical formula C₉H₁₀N₂O₃ and a molecular weight of 194.19 g/mol , is an organic compound of interest in various research domains.[1][2] Its structure, featuring a hydroxyimino group and a methoxy-substituted phenyl ring, suggests potential applications in medicinal chemistry and materials science. A thorough understanding of its physical properties, particularly its solubility, is paramount for its effective use in experimental settings.
1.2. Dimethyl Sulfoxide (DMSO): The Universal Solvent in Research
Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that has gained widespread use in biological and chemical research due to its remarkable ability to dissolve a wide array of both polar and nonpolar compounds.[3][4] Its high dipole moment and its capacity to act as both a hydrogen bond acceptor and, to a lesser extent, a donor, make it an invaluable tool for preparing concentrated stock solutions of test compounds for in vitro assays, high-throughput screening, and other experimental protocols.[4][5]
Theoretical Framework: Understanding Solubility in DMSO
The dissolution of a solid in a liquid is a complex process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The solubility of a compound like 2-(hydroxyimino)-N-(2-methoxyphenyl)acetamide in DMSO is primarily dictated by the favorable interactions between the solute and the solvent molecules, which must overcome the lattice energy of the solid compound and the cohesive forces of the solvent.
The dissolution process can be understood from a thermodynamic perspective, where the change in Gibbs free energy (ΔG) determines the spontaneity of the process. This is described by the equation:
ΔG = ΔH_solution - TΔS_solution
where ΔH_solution is the enthalpy of solution, T is the absolute temperature, and ΔS_solution is the entropy of solution. For a compound to dissolve, ΔG must be negative. The dissolution of many organic compounds in DMSO is an endothermic process (positive ΔH_solution), meaning it requires an input of energy.[4][6] This is often compensated by a significant increase in entropy (positive ΔS_solution) as the highly ordered crystal lattice of the solute breaks down and the molecules become solvated and dispersed in the solvent.[6]
Methodologies for Experimental Determination of Solubility
Accurate determination of solubility is crucial for reproducible experimental results. The following are standard methodologies for quantifying the solubility of a compound in DMSO.
3.1. Equilibrium Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic or equilibrium solubility of a compound.[5]
Protocol:
-
Preparation of a Supersaturated Solution: Add an excess amount of 2-(hydroxyimino)-N-(2-methoxyphenyl)acetamide to a known volume of DMSO in a sealed vial.[3]
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[3]
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.[3]
-
Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent. The concentration of the dissolved compound is then determined using an appropriate analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Experimental Workflow for Equilibrium Solubility Determination
Caption: Workflow for the shake-flask method.
3.2. Kinetic Solubility Determination
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a large number of compounds.[7] It measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.
Protocol:
-
Prepare a Concentrated Stock Solution: Dissolve a high concentration of 2-(hydroxyimino)-N-(2-methoxyphenyl)acetamide in DMSO (e.g., 10 mM).[3]
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Add a small volume of each DMSO solution to an aqueous buffer (e.g., phosphate-buffered saline).
-
Precipitation Detection: Observe the formation of a precipitate. This can be done visually or, more accurately, using nephelometry or turbidimetry. The highest concentration that does not show precipitation is considered the kinetic solubility.
Conceptual Diagram of Kinetic vs. Equilibrium Solubility
Caption: Kinetic vs. Equilibrium solubility concepts.
Factors Influencing the Solubility of 2-(hydroxyimino)-N-(2-methoxyphenyl)acetamide in DMSO
Several factors can influence the measured solubility of the target compound:
-
Temperature: As the dissolution of many compounds in DMSO is endothermic, solubility generally increases with temperature.[4][6]
-
Purity of the Compound: Impurities can either increase or decrease the apparent solubility.
-
Physical Form: The crystalline form of the compound will have a lower solubility than its amorphous form due to the energy required to break the crystal lattice.
-
Water Content in DMSO: DMSO is hygroscopic, and the presence of water can significantly affect its solvent properties and the solubility of dissolved compounds.[4][6]
Data Presentation and Interpretation
Solubility data should be presented in a clear and standardized format to allow for easy comparison and interpretation.
| Parameter | Value | Units | Conditions |
| Equilibrium Solubility | (Experimental Value) | mg/mL | 25 °C, 24h agitation |
| Molar Solubility | (Calculated Value) | mol/L | 25 °C |
| Kinetic Solubility | (Experimental Value) | µM | in PBS with 1% DMSO |
Table 1: Template for presenting solubility data for 2-(hydroxyimino)-N-(2-methoxyphenyl)acetamide in DMSO.
Practical Implications in a Research Context
A thorough understanding of the solubility of 2-(hydroxyimino)-N-(2-methoxyphenyl)acetamide in DMSO is critical for:
-
Preparation of Stock Solutions: Knowing the maximum solubility allows for the preparation of highly concentrated stock solutions, which can then be diluted to the desired working concentrations for various assays.[3] This minimizes the final concentration of DMSO in the assay, reducing potential solvent-induced artifacts.
-
High-Throughput Screening (HTS): In HTS campaigns, compounds are often tested at high concentrations. Poor solubility can lead to false negatives, as the actual concentration of the compound in solution may be much lower than the nominal concentration.[5][8]
-
Data Reproducibility: Inconsistent solubility between experiments can be a major source of variability in experimental results.
Conclusion
References
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Shakeel, F., Haq, N., & Alanazi, F. K. (2023). Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures. Molecules, 28(20), 7110. [Link]
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Shakeel, F., Haq, N., & Alanazi, F. K. (2020). Solubility and dissolution thermodynamics of sinapic acid in (DMSO + water) binary solvent mixtures at different temperatures. Journal of Molecular Liquids, 311, 113334. [Link]
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